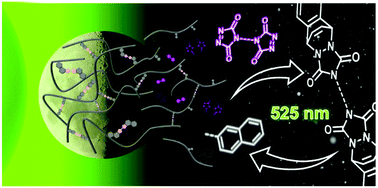The bright and the dark side of the sphere: light-stabilized microparticles†
Polymer Chemistry Pub Date: 2020-12-08 DOI: 10.1039/D0PY01456G
Abstract
Visible light-triggered reversible triazolinedione (TAD) chemistry was already reported in the 1970s but it has only recently been introduced into the field of materials science, and as such remains relatively unexplored. Here, we exploit the reversible naphthalene-TAD Diels–Alder couple to crosslink pre-synthesized polymers in a precipitation-like polymerization to form narrow disperse microparticles. The approach does not require additives such as stabilizers or initiators and proceeds to deliver particles under relatively mild conditions in less than 1 h. While the crosslinked particles maintain their shape upon continuous irradiation with green light, the particles can be readily degraded in the dark at ambient temperature through a spontaneous cycloreversion process. In addition, the formation and degradation rate can be tuned by employing shorter or longer prepolymers, with particles synthesized from larger polymers degrading slower compared to their shorter polymer counterparts. The particle formation, light-stabilization and degradation were characterized in-depth by scanning electron microscopy (SEM) and online static light scattering experiments. In particular the particles’ tuneable intrinsic degradation behaviour could hold key potential, for instance, in long term drug or fertilizer delivery systems.


Recommended Literature
- [1] Enzyme-promoted regioselective coupling oligomerization of isorhapontigenin towards the first synthesis of (±)-gnetulin†
- [2] Synthesis of tri-substituted biaryl based trianglimines: formation of C3-symmetrical and non-symmetrical regioisomers†
- [3] Synthesis and characterization of novel zinc phthalocyanines as potential photosensitizers for photodynamic therapy of cancers
- [4] An exosome-mimicking membrane hybrid nanoplatform for targeted treatment toward Kras-mutant pancreatic carcinoma†
- [5] Heating-up synthesis of cadimum-free and color-tunable quaternary and five-component Cu–In–Zn–S-based semiconductor nanocrystals†
- [6] Near-infrared light-responsive photothermal α-Fe2O3@Au/PDA core/shell nanostructure with on–off controllable anti-bacterial effects†
- [7] Contents list
- [8] Soft-template synthesis of nitrogen-doped carbon nanodots: tunable visible-light photoluminescence and phosphor-based light-emitting diodes†
- [9] Raman spectroscopy as a process analytical technology tool for the understanding and the quantitative in-line monitoring of the homogenization process of a pharmaceutical suspension
- [10] Study of plasma coagulation induced by contact with calcium chloride solution










